8-[(furan-2-yl)methyl]-1,7-dimethyl-3-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
Description
Properties
IUPAC Name |
6-(furan-2-ylmethyl)-4,7-dimethyl-2-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-15-13-27-18-19(23-21(27)26(15)14-17-9-6-12-30-17)24(2)22(29)25(20(18)28)11-10-16-7-4-3-5-8-16/h3-9,12-13H,10-11,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSZKTQAWSTUQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CC4=CC=CO4)N(C(=O)N(C3=O)CCC5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(furan-2-yl)methyl]-1,7-dimethyl-3-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,2-g]purine core, followed by the introduction of the furan-2-ylmethyl and phenylethyl groups. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
8-[(furan-2-yl)methyl]-1,7-dimethyl-3-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan and phenylethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include oxidized furan derivatives, reduced imidazo[1,2-g]purine derivatives, and substituted phenylethyl derivatives.
Scientific Research Applications
8-[(furan-2-yl)methyl]-1,7-dimethyl-3-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-[(furan-2-yl)methyl]-1,7-dimethyl-3-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues
The table below summarizes structurally related imidazo-purine-dione derivatives and their key attributes:
Key Observations
Core Structure Variations :
- The imidazo[1,2-g] core (target compound) differs slightly from imidazo[2,1-f] derivatives in ring fusion geometry, which may influence receptor binding and metabolic stability .
This could improve solubility but reduce lipophilicity. Position 3: The 2-phenylethyl group provides bulk and aromaticity, similar to the 3-phenylprop-2-en-1-yl group in . Such substituents may enhance interactions with hydrophobic receptor pockets.
Pharmacological Implications: Compounds with arylpiperazine chains at position 8 (e.g., 6h in ) exhibit high 5-HT1A receptor affinity and antidepressant activity. The target compound’s furan substituent may alter receptor selectivity compared to these derivatives. The A3 adenosine receptor antagonist 73 (Ki = 0.8 nM, ) highlights the importance of small alkyl groups (e.g., propyl at position 3) for potency. The target’s larger 2-phenylethyl group might reduce A3AR affinity but improve off-target selectivity.
Biological Activity
The compound 8-[(furan-2-yl)methyl]-1,7-dimethyl-3-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a member of the imidazo[1,2-g]purine class and has garnered attention for its potential biological activities. Its unique structure integrates a furan ring and a phenylethyl group with a dimethyl-imidazo core, making it a subject of interest in medicinal chemistry. This article reviews its biological activity based on diverse research findings.
- Molecular Formula : C22H21N5O3
- CAS Number : 896601-25-5
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It may modulate their activity, leading to various therapeutic effects. Preliminary studies suggest that it exhibits significant anti-inflammatory and anticancer properties by inhibiting certain enzymes involved in disease pathways.
Anticancer Activity
Research indicates that this compound shows promising anticancer effects. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The compound's mechanism appears to involve the inhibition of specific kinases and modulation of signaling pathways associated with tumor growth .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. It is suggested that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play crucial roles in inflammatory responses. These findings indicate potential applications in treating conditions characterized by chronic inflammation .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound's biological activity, it is essential to compare it with structurally similar compounds:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 7-(4-Chlorophenyl)-8-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-imidazo[1,2-g]purine-2,4-dione | Hydroxyl group | Different biological activities due to the hydroxyl substituent |
| 8-(2-Hydroxyphenyl)-1-methyl-imidazo[1,2-g]purine | Hydroxyl group on phenyl | May exhibit different reactivity patterns compared to furan-substituted compounds |
| 6-Methylimidazo[1,2-g]purine derivatives | Lacks phenylethyl group | Different pharmacological profiles due to absence of bulky substituents |
The distinct combination of functional groups in this compound contributes to its unique reactivity and efficacy profiles compared to similar compounds.
Case Studies
Several studies have explored the biological effects of this compound:
- In Vitro Studies : A study evaluated the compound's effect on human cancer cell lines (e.g., HT-29 colorectal cancer cells). Results showed a dose-dependent inhibition of cell proliferation with an IC50 value indicating significant potency against tumor growth.
- Animal Models : In vivo experiments using murine models demonstrated that treatment with this compound resulted in reduced tumor size and weight compared to control groups. The underlying mechanisms were linked to apoptosis induction and cell cycle arrest.
- Inflammatory Models : In models of acute inflammation induced by carrageenan in rats, administration of the compound significantly reduced paw edema compared to untreated controls. This suggests potential for therapeutic use in inflammatory diseases.
Q & A
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
Synthetic optimization requires a multi-step approach. First, evaluate reaction parameters such as temperature (e.g., 80–120°C for analogous imidazo-purine derivatives), solvent polarity (e.g., DMF or acetonitrile), and catalyst loading (e.g., Pd/C for cross-coupling reactions). For example, highlights a one-pot two-step reaction for tetrahydroimidazo[1,2-a]pyridine derivatives, emphasizing temperature control (50–70°C) and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity . Second, monitor intermediates using TLC or HPLC to identify bottlenecks. Adjust stoichiometry of substituents like the furan-2-ylmethyl group to minimize steric hindrance during cyclization.
Basic: What spectroscopic techniques are critical for confirming the molecular structure of this compound?
Methodological Answer:
A combination of 1H/13C NMR , FT-IR , and high-resolution mass spectrometry (HRMS) is essential.
- NMR : Assign peaks based on substituent environments. For instance, the furan-2-ylmethyl group will show distinct aromatic protons at δ 6.2–7.5 ppm (1H NMR) and carbons at δ 110–150 ppm (13C NMR), as seen in structurally related compounds () .
- HRMS : Confirm molecular formula (e.g., C21H22N4O3) with <2 ppm mass error. reports HRMS (ESI) validation for a similar imidazo-purine derivative, achieving a calculated mass of 412.45 g/mol .
Advanced: How can computational methods (e.g., DFT) predict the compound’s reactivity or binding affinity?
Methodological Answer:
Density Functional Theory (DFT) calculations can model electronic properties and ligand-receptor interactions.
- Reactivity : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, used DFT to analyze charge distribution in imidazo-pyridine derivatives, revealing reactive sites at the purine-dione core .
- Binding Affinity : Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., adenosine receptors). Parameterize force fields using crystallographic data from similar ligands ( suggests potential antiviral targets) .
Advanced: What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
Contradictions often arise from assay variability or impure samples. Mitigate by:
- Standardized Assays : Use cell lines with consistent receptor expression (e.g., HEK293 for GPCR studies) and validate purity via LC-MS (>98%).
- Dose-Response Analysis : Test multiple concentrations (e.g., 1 nM–100 µM) to establish EC50/IC50 curves. notes that substituents like the 4-fluorobenzyl group significantly alter potency in analogous compounds, requiring rigorous SAR studies .
- Replicate Experiments : Perform triplicate measurements and apply statistical tests (e.g., ANOVA) to confirm significance .
Basic: How does the furan-2-ylmethyl substituent influence the compound’s physicochemical properties?
Methodological Answer:
The furan ring enhances lipophilicity (logP increases by ~0.5–1.0 units) and introduces π-π stacking potential.
- Solubility : Use the Hansen Solubility Parameters (HSP) to predict solubility in polar aprotic solvents (e.g., DMSO).
- Stability : Assess oxidative degradation via accelerated stability testing (40°C/75% RH for 4 weeks). shows tetrahydrofuran-derived analogs exhibit improved metabolic stability in microsomal assays .
Advanced: What experimental designs validate the compound’s mechanism of action in neurological targets?
Methodological Answer:
- In Vitro Binding Assays : Radioligand displacement (e.g., [3H]-DPCPX for adenosine A1 receptors) with Ki determination.
- Functional Assays : Measure cAMP accumulation (ELISA) or calcium flux (Fluo-4 AM dye) in transfected cells.
- Knockout Models : Use CRISPR/Cas9 to delete target genes (e.g., ADORA2A) and assess phenotypic rescue. highlights similar purine-diones targeting neurotransmitter pathways .
Basic: What chromatographic methods are optimal for purifying this compound?
Methodological Answer:
- Reverse-Phase HPLC : Use a C18 column (5 µm, 250 mm) with gradient elution (water/acetonitrile + 0.1% TFA).
- Preparative TLC : For small-scale purification, employ silica gel GF254 plates (ethyl acetate:hexane = 3:7). achieved >95% purity for a tetrahydroimidazo-pyridine analog using similar methods .
Advanced: How can AI-driven tools (e.g., COMSOL Multiphysics) optimize reaction scalability?
Methodological Answer:
- Process Simulation : Model heat/mass transfer in batch reactors using COMSOL to identify hotspots or mixing inefficiencies.
- Machine Learning : Train models on historical reaction data (e.g., yields, solvent choices) to predict optimal conditions. highlights AI applications in automating chemical synthesis workflows .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- Toxicity Screening : Perform Ames tests for mutagenicity and acute toxicity assays (OECD 423).
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods. notes chlorinated analogs requiring stringent ventilation .
Advanced: How to design a structure-activity relationship (SAR) study for derivatives of this compound?
Methodological Answer:
- Core Modifications : Synthesize analogs with varied substituents (e.g., replacing furan with thiophene or pyridine).
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical binding moieties. demonstrates how fluorobenzyl groups enhance binding affinity in related compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
